molecular formula C9H13NO B12544181 2-Acetylhept-3-enenitrile CAS No. 143056-81-9

2-Acetylhept-3-enenitrile

Cat. No.: B12544181
CAS No.: 143056-81-9
M. Wt: 151.21 g/mol
InChI Key: RKXWDSNWGVMBGH-UHFFFAOYSA-N
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Description

2-Acetylhept-3-enenitrile is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an acetyl group, a heptene chain, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylhept-3-enenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylhept-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with a metal catalyst are commonly used.

    Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are typical reagents for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reactants used.

Scientific Research Applications

2-Acetylhept-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylhept-3-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo various transformations. The exact pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Acetonitrile (CH3CN): A simpler nitrile with a single carbon chain.

    Butyronitrile (C4H7N): A nitrile with a four-carbon chain.

    Acrylonitrile (C3H3N): Contains a vinyl group and is used in the production of plastics.

Uniqueness: 2-Acetylhept-3-enenitrile is unique due to its longer carbon chain and the presence of both an acetyl and a nitrile group, which confer distinct chemical properties and reactivity compared to simpler nitriles .

Properties

CAS No.

143056-81-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-acetylhept-3-enenitrile

InChI

InChI=1S/C9H13NO/c1-3-4-5-6-9(7-10)8(2)11/h5-6,9H,3-4H2,1-2H3

InChI Key

RKXWDSNWGVMBGH-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C#N)C(=O)C

Origin of Product

United States

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